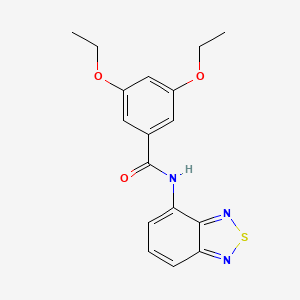

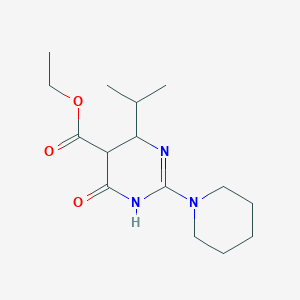

N-2,1,3-benzothiadiazol-4-yl-3,5-diethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-2,1,3-benzothiadiazol-4-yl-3,5-diethoxybenzamide, also known as BZD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZD has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Anticonvulsant and Pharmacological Effects

N-2,1,3-Benzothiadiazol-4-yl-3,5-diethoxybenzamide derivatives have shown significant potential in anticonvulsant applications. A study by Faizi et al. (2017) described the synthesis of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed for binding to benzodiazepine receptors with anticonvulsant pharmacophore properties. Some of these compounds demonstrated considerable anticonvulsant activity in tests, without impairing learning and memory, suggesting their relevance in pharmacological research (Faizi et al., 2017).

Photodynamic Therapy for Cancer Treatment

Research by Pişkin et al. (2020) explored the potential of zinc phthalocyanine derivatives substituted with benzothiadiazole groups for photodynamic therapy, a treatment modality for cancer. These compounds exhibited significant photophysical and photochemical properties, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity in Cancer Cell Lines

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines by Corbo et al. (2016). These compounds showed a prominent inhibitory effect on cell growth, with some exhibiting a proapoptotic effect, particularly towards MCF-7 cancer cell lines (Corbo et al., 2016).

Optical and Biological Properties

Prabukanthan et al. (2020) synthesized and characterized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, revealing its potential in optical, thermal, and biological applications. The compound displayed notable antibacterial and antifungal activities, along with properties suitable for nonlinear optical (NLO) studies (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Antitumor Properties

Kashiyama et al. (1999) studied the antitumor properties of 2-(4-aminophenyl)benzothiazoles and their derivatives, revealing their potential in cancer therapy. These compounds exhibited selective growth inhibitory properties against human cancer cell lines, indicating their role in antitumor research (Kashiyama et al., 1999).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-22-12-8-11(9-13(10-12)23-4-2)17(21)18-14-6-5-7-15-16(14)20-24-19-15/h5-10H,3-4H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNBRDHACQKDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)